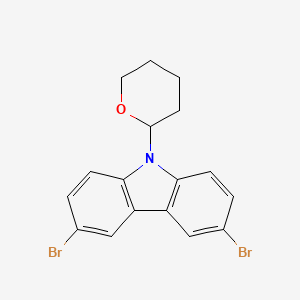

3,6-dibromo-9-(tetrahydro-2H-pyran-2-yl)-9H-carbazole

Description

Properties

IUPAC Name |

3,6-dibromo-9-(oxan-2-yl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Br2NO/c18-11-4-6-15-13(9-11)14-10-12(19)5-7-16(14)20(15)17-3-1-2-8-21-17/h4-7,9-10,17H,1-3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEABDSJCPVDOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Bromosuccinimide (NBS) Method

Adapted from the mono-bromination of 9H-carbazole, dibromination proceeds via a two-step electrophilic substitution:

-

First Bromination :

-

Second Bromination :

Table 1: Bromination Efficiency with NBS

| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NBS (1.1 eq) | DMF | 0 → 20 | 24 | 45 |

| 2 | NBS (1.1 eq) | DMF | 20 | 24 | 35 |

Liquid Bromine Method

An alternative route employs Br₂ for higher electrophilicity, albeit with harsher conditions:

-

Conditions : Br₂ (2.2 equiv) in acetic acid at 80°C, 6 hours.

-

Yield : ~50% for 3,6-dibromo product, though THP group stability under acidic conditions requires validation.

Ullmann Coupling and Cyclization Strategies

A patent describes a regioselective synthesis of 3,6-disubstituted carbazoles via Ullmann coupling, adaptable for THP-protected derivatives:

-

Starting Material : 2-Bromo-4-methylaniline.

-

Acetylation : Acetyl chloride in CH₂Cl₂ with triethylamine, yielding 2-bromo-4-methylacetanilide.

-

Ullmann Coupling : Cu-mediated coupling to form 5,5′-dimethyl-2,2′-dinitro-1,1′-biphenyl.

-

Cyclization : Phosphoric acid-mediated cyclization to 3,6-dimethyl-9H-carbazole.

-

THP Protection and Bromination : Following cyclization, THP protection and bromination as in Sections 2.1 and 3.1.

Table 2: Comparative Analysis of Synthetic Routes

| Method | Key Advantage | Limitation | Overall Yield (%) |

|---|---|---|---|

| Direct Bromination | Simplicity | Moderate regioselectivity | 35 |

| Ullmann Coupling | High regioselectivity | Multi-step complexity | 25 |

Challenges in THP Group Stability

The THP group’s acid sensitivity necessitates cautious handling during bromination. While NBS in DMF (pH-neutral) preserves the protecting group , Br₂ in acetic acid risks THP cleavage. Thermal stability tests (TGA/DSC) are recommended to optimize reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3,6-dibromo-9-(tetrahydro-2H-pyran-2-yl)-9H-carbazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The carbazole core can undergo oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products Formed

Substitution Products: Compounds with various functional groups replacing the bromine atoms.

Oxidation Products: Oxidized carbazole derivatives.

Reduction Products: Reduced carbazole derivatives.

Coupling Products: Complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

3,6-dibromo-9-(tetrahydro-2H-pyran-2-yl)-9H-carbazole has several scientific research applications:

Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.

Materials Science: Utilized in the synthesis of advanced materials with unique optical and electronic characteristics.

Chemical Biology: Employed as a probe or building block in studying biological systems and interactions.

Mechanism of Action

The mechanism of action of 3,6-dibromo-9-(tetrahydro-2H-pyran-2-yl)-9H-carbazole depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The bromine atoms and tetrahydro-2H-pyran-2-yl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

3,6-Dibromo-9-(4-bromo-benzyl)-9H-carbazole :

- The carbazole core is nearly planar (mean deviation: 0.0402 Å), with the benzyl substituent forming a dihedral angle of 58.3°–71.1° relative to the carbazole plane.

- Bromine atoms on both the carbazole and benzyl group increase molecular weight (MW: 522.09 g/mol) and polarizability.

3,6-Dibromo-9-(tetrahydro-2H-pyran-2-yl)-9H-carbazole :

- The THP group introduces a cyclic ether moiety, likely causing moderate steric hindrance. The oxygen atom in THP may participate in hydrogen bonding, influencing crystallization behavior.

Thermal and Optoelectronic Properties

*Estimated based on structural analogues.

- Thermal Stability : Copolymers with THP-like substituents exhibit higher Tg (~198°C) due to backbone rigidity, whereas alkyl chains (e.g., 6-bromohexyl) lower Tg .

- Optoelectronic Performance : Bromine atoms lower HOMO levels (-5.3 to -5.6 eV), improving hole injection in devices. THP’s electron-donating oxygen may slightly raise HOMO compared to chloro/bromo-benzyl groups .

Key Research Findings

- Structural Versatility : The THP group balances solubility and steric effects, making the compound suitable for solution-processed optoelectronics. In contrast, tert-butyl groups enhance solubility but reduce intermolecular charge transfer .

- Electrochemical Stability : Brominated carbazoles exhibit reversible redox behavior, with THP derivatives showing moderate conductivity (~10⁻⁴ S/cm) in copolymer films .

- Device Performance : Star-shaped materials derived from dibromo-carbazoles achieve power conversion efficiencies (PCE) >8% in perovskite solar cells, though THP-substituted analogues remain underexplored .

Challenges and Opportunities

- Synthetic Limitations : Direct bromination of carbazoles can lead to regioselectivity issues, as seen in failed attempts to brominate pyrene derivatives .

- Functionalization Potential: The THP group’s removability (via acid hydrolysis) offers a route to N-unsubstituted carbazoles, enabling post-synthetic modifications .

Biological Activity

3,6-Dibromo-9-(tetrahydro-2H-pyran-2-yl)-9H-carbazole (CAS No. 1838679-86-9) is a synthetic compound derived from carbazole, a well-known scaffold in medicinal chemistry. This article explores its biological activities, including antibacterial, anticancer, and neuroprotective effects, based on various research findings.

Chemical Structure and Properties

- Molecular Formula : C17H15Br2N

- Molecular Weight : 409.12 g/mol

- CAS Number : 1838679-86-9

The compound features a dibromo-substituted carbazole core with a tetrahydro-2H-pyran moiety, which potentially enhances its biological activity through improved solubility and bioavailability.

Antibacterial Activity

Research has demonstrated that 3,6-dibromo-9H-carbazole exhibits significant antibacterial properties. A study by Dabrovolskas et al. (2020) evaluated the antibacterial activity of various carbazole derivatives against Bacillus subtilis and Escherichia coli using the disk diffusion method. The results indicated that 3,6-dibromo-9H-carbazole showed effective inhibition of bacterial growth at concentrations ranging from 31.25 to 250 µg/ml, outperforming the reference antibiotic amoxicillin in some cases .

| Compound | MIC (µg/ml) | Active Against |

|---|---|---|

| 3,6-Dibromo-9H-carbazole | 31.25 - 250 | Bacillus subtilis, E. coli |

| Amoxicillin | - | Bacillus subtilis, E. coli |

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. A notable study assessed its cytotoxic effects on several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) using the MTT assay. The findings suggested that the compound exhibited strong cytotoxicity against these cell lines with IC50 values indicating significant potency .

Case Study: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| MCF-7 | 10 | Etoposide |

| A549 | 15 | Etoposide |

| DU-145 | 12 | Etoposide |

The mechanism of action appears to involve the inhibition of topoisomerase II, which is crucial for DNA replication and transcription in cancer cells. This suggests that the compound may serve as a lead for developing new anticancer agents .

Neuroprotective Effects

In addition to its antibacterial and anticancer properties, preliminary studies indicate potential neuroprotective effects of 3,6-dibromo-9-(tetrahydro-2H-pyran-2-yl)-9H-carbazole. Research has shown that certain carbazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s disease. Compounds exhibiting such activity could provide therapeutic benefits by enhancing cholinergic transmission in the brain .

Q & A

Q. What are the established synthetic routes for 3,6-dibromo-9-(tetrahydro-2H-pyran-2-yl)-9H-carbazole, and how can reaction conditions be optimized?

The synthesis typically involves sequential bromination and alkylation. First, 9H-carbazole undergoes regioselective bromination at the 3,6-positions using Br₂ or NBS in a solvent like DMF or CCl₄, yielding 3,6-dibromo-9H-carbazole . Subsequent alkylation with tetrahydropyran (THP) is achieved via nucleophilic substitution. For example, a modified method using 1,4-dibromobutane and tetrabutylammonium bromide (TBAB) in toluene at 45°C enables efficient N-alkylation . Optimization may involve solvent selection (e.g., nitromethane for Friedel-Crafts alkylation ), catalyst screening (e.g., ZnCl₂ for tert-butyl substitution ), and temperature control to minimize side reactions.

Q. What characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

- X-ray crystallography to resolve the THP ring conformation and confirm substitution patterns (e.g., dihedral angles between carbazole and THP rings) .

- NMR spectroscopy (¹H/¹³C) to verify bromine positions (deshielded aromatic protons at 3,6-positions) and THP integration (e.g., multiplet signals for the pyran oxygen) .

- Mass spectrometry for molecular weight confirmation (e.g., [M+H⁺] = 409.12 for C₁₇H₁₅Br₂NO) .

Q. Why is the tetrahydropyran-2-yl (THP) group introduced, and how does it influence solubility?

The THP group enhances solubility in organic solvents (e.g., toluene, THF) by disrupting carbazole’s planar structure, reducing π-π stacking . This modification is critical for solution-processable applications, such as organic electronics. The THP group also acts as a protecting group, enabling selective functionalization at other positions .

Advanced Research Questions

Q. How does bromination regioselectivity at the 3,6-positions of carbazole compare to other substitution patterns?

Q. What challenges arise during functionalization of 3,6-dibromo-9-(tetrahydro-2H-pyran-2-yl)-9H-carbazole, and how can they be addressed?

Key challenges include:

- Steric hindrance : The THP group may block access to the carbazole core. Solution: Use smaller electrophiles or deprotect THP selectively under mild acidic conditions .

- Boronation complexity : Introducing boronate esters (e.g., Suzuki coupling precursors) requires precise stoichiometry and Pd catalysts (e.g., Pd(dppf)Cl₂) at 60–150°C . Side reactions (e.g., debromination) can be minimized by optimizing solvent polarity (e.g., DMSO vs. toluene) .

Q. What are the emerging applications of this compound in materials science?

- Organic light-emitting diodes (OLEDs) : The bromine atoms serve as handles for cross-coupling to build conjugated polymers or small-molecule emitters .

- Electropolymerization : Carbazole derivatives form conductive films when electropolymerized, useful for capacitor electrodes .

- Photonics : The THP group’s electron-donating nature can tune charge-transfer properties in donor-acceptor systems .

Q. What safety precautions are critical when handling this compound?

- Toxicity : Brominated carbazoles may exhibit mutagenic potential. Use fume hoods and avoid inhalation/contact .

- Reactivity : The THP group is sensitive to strong acids (e.g., hydrolysis to diols). Store under inert atmosphere .

- Waste disposal : Halogenated byproducts require specialized treatment to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.